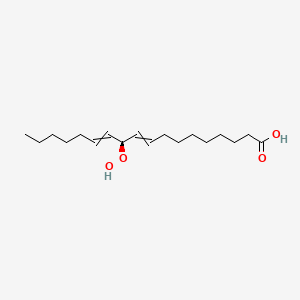
9,12-Octadecadienoic acid, 11-hydroperoxy-, (9Z,11S,12Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,12-Octadecadienoic acid, 11-hydroperoxy-, (9Z,11S,12Z)- is a hydroperoxy fatty acid derived from linoleic acid. It is a significant intermediate in the biosynthesis of various bioactive lipids and plays a crucial role in biological processes such as inflammation and cell signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Octadecadienoic acid, 11-hydroperoxy-, (9Z,11S,12Z)- typically involves the enzymatic oxidation of linoleic acid. Manganese lipoxygenase (Mn-LO) and iron-dependent lipoxygenases are commonly used to catalyze the oxygenation of linoleic acid to produce this compound . The reaction conditions often include the presence of oxygen and specific pH levels to optimize enzyme activity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the enzymatic approach using lipoxygenases is considered a viable method for large-scale production due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
9,12-Octadecadienoic acid, 11-hydroperoxy-, (9Z,11S,12Z)- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other hydroperoxy or hydroxyl derivatives.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group.
Isomerization: The compound can undergo isomerization to form different stereoisomers.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as molecular oxygen and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and other hydride donors.
Enzymes: Such as lipoxygenases for specific oxidation and isomerization reactions.
Major Products Formed
The major products formed from these reactions include various hydroperoxy and hydroxyl derivatives of linoleic acid, which have significant biological activities .
Scientific Research Applications
9,12-Octadecadienoic acid, 11-hydroperoxy-, (9Z,11S,12Z)- has several scientific research applications:
Chemistry: It is used as a model compound to study lipid oxidation and the mechanisms of enzymatic reactions.
Biology: It plays a role in cell signaling and inflammation, making it a subject of interest in studies related to these processes.
Medicine: Its derivatives are investigated for their potential therapeutic effects in inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of 9,12-Octadecadienoic acid, 11-hydroperoxy-, (9Z,11S,12Z)- involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for lipoxygenases, leading to the formation of bioactive lipid mediators that participate in inflammation and cell signaling pathways . The molecular targets include various enzymes and receptors involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
Linoleic acid: The parent compound from which 9,12-Octadecadienoic acid, 11-hydroperoxy-, (9Z,11S,12Z)- is derived.
9,12-Octadecadienoic acid (Z,Z): Another isomer of linoleic acid with different biological activities.
13-Hydroperoxy-9,11-octadecadienoic acid: Another hydroperoxy derivative of linoleic acid with distinct properties
Uniqueness
9,12-Octadecadienoic acid, 11-hydroperoxy-, (9Z,11S,12Z)- is unique due to its specific stereochemistry and the role it plays in the biosynthesis of bioactive lipids. Its distinct enzymatic pathways and biological activities set it apart from other similar compounds .
Properties
CAS No. |
210101-90-9 |
|---|---|
Molecular Formula |
C18H32O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(11S)-11-hydroperoxyoctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-8-11-14-17(22-21)15-12-9-6-5-7-10-13-16-18(19)20/h11-12,14-15,17,21H,2-10,13,16H2,1H3,(H,19,20)/t17-/m0/s1 |
InChI Key |
PLWDMWAXENHPLY-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCCC=C[C@@H](C=CCCCCCCCC(=O)O)OO |
Canonical SMILES |
CCCCCC=CC(C=CCCCCCCCC(=O)O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


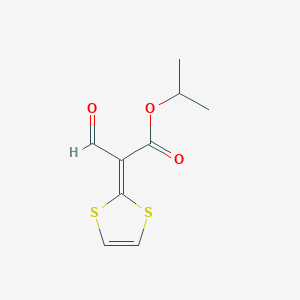


![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)
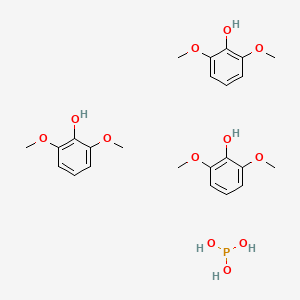

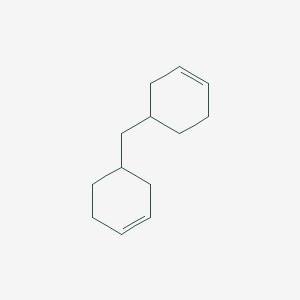
![(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol](/img/structure/B14253215.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14253219.png)

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)
![Tert-butyl[(8-chlorooctyl)oxy]dimethylsilane](/img/structure/B14253246.png)
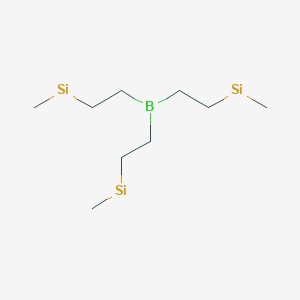
![methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate](/img/structure/B14253250.png)
